molecular formula C19H16N2O4 B12020478 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618383-18-9

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12020478
CAS No.: 618383-18-9
M. Wt: 336.3 g/mol
InChI Key: PWFPLNOWBSJHBN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of a pyrazole ring, a benzo-dioxin moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the benzo-dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, and Curtius rearrangement . The pyrazole ring is then introduced through a cyclization reaction involving a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring and a benzo-dioxin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

618383-18-9

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H16N2O4/c1-12-2-5-14(6-3-12)21-16(19(22)23)11-15(20-21)13-4-7-17-18(10-13)25-9-8-24-17/h2-7,10-11H,8-9H2,1H3,(H,22,23)

InChI Key

PWFPLNOWBSJHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O

Origin of Product

United States

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